molecular formula C22H20N2O7S B300658 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Cat. No. B300658
M. Wt: 456.5 g/mol
InChI Key: GQJCCNVURBPMOO-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, also known as MitoQ, is a mitochondria-targeted antioxidant. It is a derivative of coenzyme Q10 (CoQ10), which is a naturally occurring compound in the body that plays a crucial role in energy production. MitoQ has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Mechanism of Action

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and preventing oxidative damage to the mitochondria. It also improves mitochondrial function by enhancing electron transport chain activity and ATP production. 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to selectively accumulate in the mitochondria due to its lipophilic TPP moiety, which enables it to cross the mitochondrial membrane and accumulate in the matrix.
Biochemical and Physiological Effects
2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to improve mitochondrial function, reduce oxidative stress, and prevent cellular damage in various cell types. It has also been shown to improve cognitive function, reduce inflammation, and improve cardiac function in animal models. In humans, 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid supplementation has been shown to improve vascular function and reduce oxidative stress in patients with cardiovascular diseases.

Advantages and Limitations for Lab Experiments

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is a potent antioxidant that selectively accumulates in the mitochondria, making it an ideal tool for studying mitochondrial function and oxidative stress. However, its lipophilic nature can make it difficult to dissolve in aqueous solutions, which can limit its use in certain experimental setups. Additionally, the high cost of 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid can be a limiting factor for some research groups.

Future Directions

Future research on 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid should focus on exploring its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Additionally, further studies are needed to elucidate the mechanisms underlying its antioxidant and mitochondrial protective effects. The development of more cost-effective synthesis methods and formulations of 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid could also facilitate its widespread use in research and clinical settings.

Synthesis Methods

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is synthesized by modifying the structure of CoQ10. The synthesis involves the addition of a lipophilic triphenylphosphonium (TPP) cation to the CoQ10 molecule, which enables it to selectively accumulate in the mitochondria. The TPP moiety is attached to the CoQ10 molecule via a hydrophobic linker, which enhances the lipophilicity of the compound and facilitates its mitochondrial uptake.

Scientific Research Applications

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. In neurodegenerative disorders, 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to protect against oxidative stress, mitochondrial dysfunction, and neuronal damage. In cardiovascular diseases, 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to improve cardiac function, reduce inflammation, and prevent oxidative damage. In cancer, 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to induce apoptosis and inhibit tumor growth.

properties

Product Name

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Molecular Formula

C22H20N2O7S

Molecular Weight

456.5 g/mol

IUPAC Name

2-methyl-3-[5-[(Z)-[3-(2-morpholin-4-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H20N2O7S/c1-13-15(3-2-4-16(13)21(27)28)17-6-5-14(31-17)11-18-20(26)24(22(29)32-18)12-19(25)23-7-9-30-10-8-23/h2-6,11H,7-10,12H2,1H3,(H,27,28)/b18-11-

InChI Key

GQJCCNVURBPMOO-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

Origin of Product

United States

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